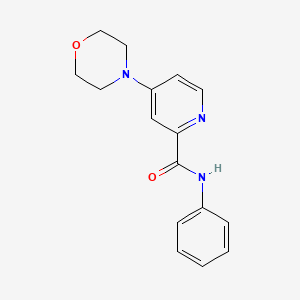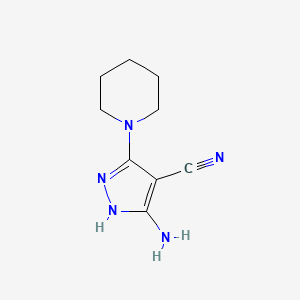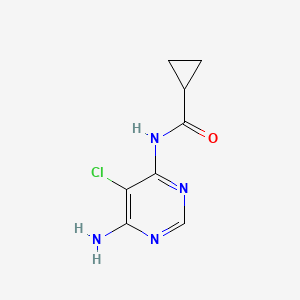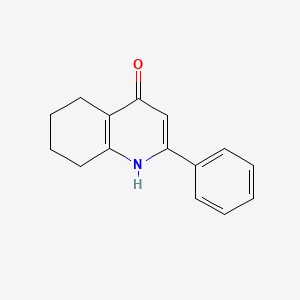
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinolone core structure with a phenyl group at the 2-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a base- or acid-promoted condensation followed by cyclodehydration and annulation of an aromatic o-amino-substituted carbonyl compound with an appropriately substituted carbonyl derivative containing a reactive α-methylene group . The reaction is typically carried out by refluxing an aqueous or alcoholic solution of reactants in the presence of a base or by heating a mixture of the reactants at high temperature (150-220ºC) in the absence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional functional groups, while reduction may produce tetrahydroquinolone derivatives.
科学研究应用
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
作用机制
The mechanism of action of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
相似化合物的比较
- 2-Phenyl-5,6,7,8-tetrahydro-4H-thiochromene
- 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl
- 2-Phenyl-5,6-tetramethylene-4H-thiopyrane
Comparison: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is unique due to its specific quinolone core structure and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
属性
CAS 编号 |
83842-17-5 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
2-phenyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
InChI 键 |
JQAQWCPQGMLSGO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
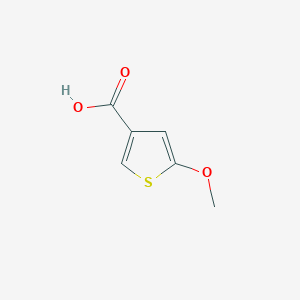
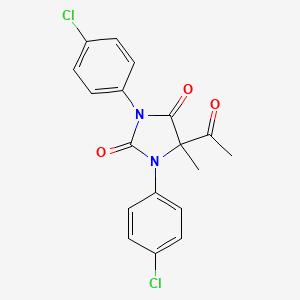
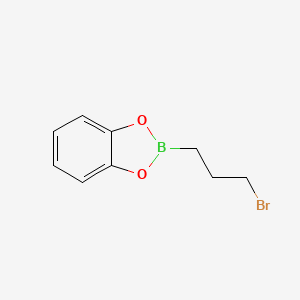
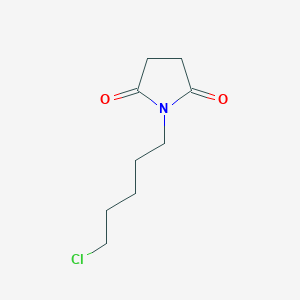
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
